

Technical Guide: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Pyridin-2-yl)thiophene-2-carbothioamide

Cat. No.: B1333384

[Get Quote](#)

CAS Number: 306934-91-8

For Researchers, Scientists, and Drug Development Professionals

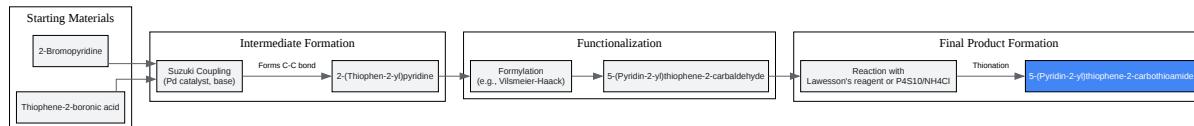
Introduction

5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbothioamide moiety. While specific in-depth experimental data for this particular compound (CAS 306934-91-8) is limited in publicly available literature, the pyridinyl-thiophene scaffold is a recognized pharmacophore in medicinal chemistry.^[1] Derivatives of this structural class have shown a range of biological activities, indicating the potential of this scaffold for further investigation in drug discovery.^[1]

This guide provides a summary of the available physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** and explores the synthesis, biological activities, and potential mechanisms of action of structurally related compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **5-(Pyridin-2-yl)thiophene-2-carbothioamide**.^[2]


Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ S ₂	PubChem[2]
Molecular Weight	220.3 g/mol	PubChem[2]
IUPAC Name	5-pyridin-2-ylthiophene-2-carbothioamide	PubChem[2]
CAS Number	306934-91-8	PubChem[2]
Topological Polar Surface Area	99.2 Å ²	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** was not found in the reviewed literature, general synthetic strategies for this class of compounds have been described. A common approach involves the construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.[1]

General Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.[1] The key step in forming the bi-heterocyclic core is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[1]

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **5-(pyridin-2-yl)thiophene-2-carbothioamide**.

Alternative Synthetic Routes

An alternative strategy involves the coupling of a pre-functionalized thiophene with a pyridine derivative. For instance, 5-bromothiophene-2-carbonitrile can be coupled with 2-pyridylboronic acid. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide by reaction with hydrogen sulfide in the presence of a base.[1]

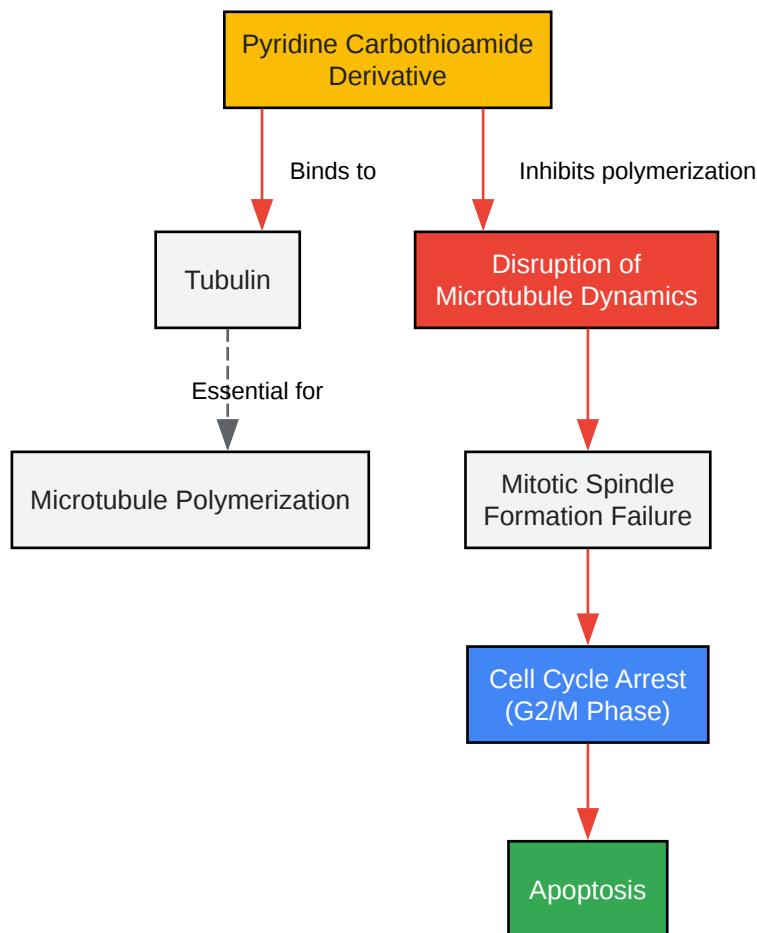
Biological Activity and Potential Applications

Direct experimental data on the biological activity of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** is not readily available. However, the broader class of pyridine- and thiophene-containing compounds has been investigated for a variety of therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine and thiophene derivatives.[3][4] For example, sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin polymerization inhibitors.[5] Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC₅₀ values in the low micromolar range.[5]

Anti-inflammatory Activity


Pyridine carbothioamide analogs have been assessed for their anti-inflammatory potential.^[6] In one study, these compounds were evaluated for their ability to inhibit human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2.^[6] The *in vitro* anti-inflammatory activity demonstrated half-maximal inhibitory concentration (IC₅₀) values ranging from 10.25 μ M to 23.15 μ M.^[6]

Neurological and Other Activities

Thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, showing potential anticonvulsant, sedative, and anxiolytic effects.^[7]

Hypothetical Signaling Pathway

Based on the reported tubulin-targeting activity of similar pyridine carbothioamides, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.^[5]

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for anticancer activity of pyridine carbothioamides.

Experimental Protocols

Detailed experimental protocols for **5-(Pyridin-2-yl)thiophene-2-carbothioamide** are not available in the public domain. However, this section provides a general overview of methodologies used for the synthesis and biological evaluation of similar compounds, which can serve as a starting point for researchers.

General Procedure for Suzuki Coupling

The following is a representative, generalized protocol for a Suzuki coupling reaction to form the pyridinyl-thiophene core, adapted from literature on similar syntheses.

Materials:

- Aryl halide (e.g., 2-bromopyridine)
- Aryl boronic acid (e.g., thiophene-2-boronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in culture medium.

- Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

5-(Pyridin-2-yl)thiophene-2-carbothioamide belongs to a class of compounds with significant potential in medicinal chemistry. While specific biological data for this exact molecule is scarce, the available literature on analogous structures suggests that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of **5-(Pyridin-2-yl)thiophene-2-carbothioamide** and its derivatives. Researchers are encouraged to use the general methodologies outlined in this guide as a foundation for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Pyridin-2-yl)thiophene-2-carbothioamide | 306934-91-8 | Benchchem [benchchem.com]

- 2. 5-(Pyridin-2-yl)thiophene-2-carbothioamide | C10H8N2S2 | CID 2776127 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333384#5-pyridin-2-yl-thiophene-2-carbothioamide-cas-number-306934-91-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

